molecular formula C23H33NO B1163678 (1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Cat. No. B1163678
M. Wt: 339.5
InChI Key: JOVRITWYDROVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-methylhexyl) analog differs from UR-144 by having a methyl group at the end of the alkane chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.

Scientific Research Applications

1. Regulatory Classification and Controls

The substance (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, closely related to the queried compound, has been placed into Schedule I of the Controlled Substances Act. This classification addresses its regulatory controls and the administrative, civil, and criminal sanctions applicable to handlers of such substances (Federal register, 2016).

2. Identification and Characterization

A study identified the synthetic cannabinoid UR-144, structurally similar to the queried compound, in commercial 'legal high' products. Along with UR-144, six related compounds were detected, highlighting the diversity and complexity of such substances in commercial products (Drug testing and analysis, 2013).

3. Genotoxic Properties

Research has investigated the genotoxic properties of XLR-11, a compound structurally akin to the queried molecule. This study provided insights into the DNA-damaging properties of such drugs in different experimental systems, contributing to understanding their potential health risks (Archives of Toxicology, 2016).

4. Structural Elucidation of Related Compounds

A study identified a new isomer of a tetramethylcyclopropoylindole, related to the queried compound. This research contributed to the structural knowledge and potential synthesis pathways of such substances (Forensic science international, 2014).

5. Metabolic Profiling

The metabolism of XLR-11, a compound closely related to the queried chemical, was studied in human urine and hepatoma cells. This research is significant for understanding the biotransformation and potential detection of such substances in biological matrices (Drug testing and analysis, 2015).

properties

Product Name

(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Molecular Formula

C23H33NO

Molecular Weight

339.5

IUPAC Name

[1-(5-methylhexyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone

InChI

InChI=1S/C23H33NO/c1-16(2)11-9-10-14-24-15-18(17-12-7-8-13-19(17)24)20(25)21-22(3,4)23(21,5)6/h7-8,12-13,15-16,21H,9-11,14H2,1-6H3

InChI Key

JOVRITWYDROVAQ-UHFFFAOYSA-N

SMILES

CC(C)CCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C

synonyms

(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 5
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Reactant of Route 6
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(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone

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